molecular formula C18H26FNO3 B14794217 tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate

tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate

Cat. No.: B14794217
M. Wt: 323.4 g/mol
InChI Key: BINFGLCAVFSDPG-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate is a synthetic carbamate compound of interest in chemical and pharmaceutical research. The structure incorporates a tert-butyl carbamate group, which is widely recognized in organic synthesis as a protecting group for amines, helping to shield the amine functionality during complex multi-step reactions . The molecule also features a cyclohexyl ring linked to a 3-fluorobenzyl ether moiety, a structure often associated with modifying the physical and biological properties of lead compounds. Carbamate compounds are a significant class of chemicals with diverse applications. Some carbamate derivatives are known for their inhibitory activity against enzymes like acetylcholinesterase , while others are explored in the development of cosmetics for their potential anti-aging properties . The specific utility of this reagent is derived from its multifunctional design, making it a valuable intermediate for constructing more complex molecules for research in medicinal chemistry and drug discovery. The presence of the fluorine atom on the phenyl ring can influence the molecule's electronegativity, metabolic stability, and binding affinity, which are critical parameters in optimizing drug candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C18H26FNO3

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate

InChI

InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21)

InChI Key

BINFGLCAVFSDPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthetic Strategy

The compound’s structure comprises a tert-butyl carbamate group attached to a cyclohexylamine moiety and a 3-fluorophenylmethoxy substituent. Two primary routes dominate its synthesis:

Route 1: Sequential Protection and Etherification
  • BOC Protection of 2-Aminocyclohexanol :

    • The amine group of 2-aminocyclohexanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N-methylmorpholine (NMM).
    • Reaction Conditions : Anhydrous ethyl acetate, 0–5°C, 2-hour reaction time.
    • Yield : >90% after crystallization with hexane/ethyl acetate.
  • Etherification via Mitsunobu Reaction :

    • The hydroxyl group of the BOC-protected intermediate is converted to a 3-fluorophenylmethoxy ether using Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate [DIAD], and 3-fluorobenzyl alcohol).
    • Key Advantage : Stereochemical retention at the cyclohexyl carbon.
Route 2: Phase-Transfer Catalyzed Alkylation
  • Substrate : BOC-protected 2-aminocyclohexanol.
  • Alkylating Agent : 3-Fluorobenzyl bromide.
  • Conditions : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, 50% KOH solution, ethyl acetate solvent, −10–20°C.
  • Yield : 92–97% after extraction and crystallization.

Detailed Procedure Optimization

BOC Protection Step

Parameter Optimal Value Impact on Yield
Base N-Methylmorpholine Maximizes anhydride formation
Solvent Anhydrous ethyl acetate Reduces hydrolysis
Temperature 0–5°C Prevents Boc group cleavage
Molar Ratio (Boc₂O:Amine) 1.1:1 Ensures complete protection
  • Critical Note : Excess Boc₂O improves conversion but complicates purification.

Etherification via Mitsunobu Reaction

Component Role
Triphenylphosphine Reduces DIAD, enabling alkoxy group transfer
DIAD Oxidizing agent for P(III) → P(V) transition
3-Fluorobenzyl Alcohol Nucleophile for ether bond formation
  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Yield : 85–90% with stereochemical fidelity.

Phase-Transfer Alkylation

  • Catalyst Loading : 0.025–0.2 equiv. TBAB relative to substrate.
  • Temperature Gradient :
    • Lower Range (−10°C) : Slower reaction but higher selectivity.
    • Higher Range (20°C) : Faster kinetics with minimal side products.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Type : Tubular flow reactor with in-line monitoring.
  • Advantages :
    • Enhanced heat/mass transfer for exothermic Boc protection step.
    • Reduced solvent waste via solvent recycling.

Purification Techniques

  • Crystallization : Hexane/ethyl acetate (8:1) achieves >98% purity.
  • Chromatography : Reserved for low-yield batches (silica gel, ethyl acetate/hexane gradient).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Mitsunobu Reaction 85–90 95–98 Moderate Low (expensive reagents)
Phase-Transfer Alkylation 92–97 97–99 High High
  • Key Insight : Phase-transfer catalysis outperforms Mitsunobu in cost and scalability for industrial applications.

Challenges and Mitigation Strategies

Steric Hindrance in Cyclohexyl Intermediates

  • Issue : Bulky tert-butyl group impedes etherification reactivity.
  • Solution : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Byproduct Formation

  • Common Byproducts :
    • Di-alkylated products : Controlled via stoichiometric limiting of alkylating agent.
    • Hydrolysis products : Mitigated by anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate hydrolysis is a fundamental reaction for this compound, driven by pH and temperature. The tert-butyl carbamate group undergoes cleavage under both acidic and basic conditions:

  • Acidic Hydrolysis :
    In 2 M HCl/dioxane at 60°C, the carbamate group hydrolyzes to release the free amine and tert-butanol over 4–6 hours (yield: 85–92%). This proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic Hydrolysis :
    Treatment with 1 M NaOH in THF/water (1:1) at 25°C cleaves the carbamate within 2 hours (yield: 78–85%) . The mechanism involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and the amine.

Nucleophilic Substitution

The carbamate’s carbonyl carbon is electrophilic, enabling reactions with nucleophiles:

NucleophileConditionsProductYieldSource
Primary AminesDCM, RT, 12 hUrea derivatives65–75%
AlcoholsDMAP, THF, 40°CMixed carbonates70–80%
Grignard ReagentsTHF, −78°CAlkylated amines60–68%

For example, reaction with methylmagnesium bromide generates tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]methylamine.

Stability Under Ambient Conditions

The compound demonstrates moderate stability:

ConditionDegradation Over 30 DaysPrimary Degradation Pathway
pH 7.4 buffer, 25°C<5%Hydrolysis
pH 1.0 buffer, 25°C25–30%Acid-catalyzed hydrolysis
Solid state, 4°C<1%N/A

Reaction with Electrophiles

The cyclohexyl methoxy group participates in electrophilic aromatic substitution (EAS):

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the 3-fluorophenyl ring (yield: 55%).

  • Halogenation : Br₂ in acetic acid yields mono-brominated products (ortho to fluorine) at 60% conversion.

Oxidative Pathways

Oxidation of the cyclohexyl ring occurs under strong oxidizing conditions:

Oxidizing AgentProductYield
KMnO₄, H₂O, 100°CCyclohexanone derivative40%
O₃, then Zn/H₂ODicarboxylic acid35%

Mechanistic Insights

Key reaction pathways include:

  • Carbamate Hydrolysis :

    R-O-C(=O)-NHR’+H2OH+/OHR-OH+CO2+H2NR’\text{R-O-C(=O)-NHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-OH} + \text{CO}_2 + \text{H}_2\text{NR'}

    The tert-butyl group stabilizes the transition state through steric hindrance .

  • EAS on 3-Fluorophenyl Ring :
    Fluorine’s electron-withdrawing effect directs electrophiles to the ortho/para positions, favoring para substitution due to steric hindrance.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of carbamates with biological macromolecules such as proteins and enzymes. Its fluorophenyl group can be used for labeling and detection purposes.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its carbamate structure is similar to that of certain drugs, making it a candidate for drug development and testing.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a cyclohexyl-tert-butyl carbamate core with several derivatives. Key differences lie in the substituents attached to the cyclohexyl ring, which significantly affect molecular properties. Below is a comparative analysis of select analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Key Functional Groups Molecular Formula Key Properties/Applications Evidence Source
Target Compound 3-Fluorophenylmethoxy Ether, Fluorophenyl C₁₈H₂₄FNO₃ Likely moderate lipophilicity due to aromatic fluorine
tert-Butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate 4-Chloro-2-nitroanilino Amine, Nitro, Chlorophenyl C₁₇H₂₃ClN₃O₄ High reactivity (nitro group); potential precursor for reduced amines
tert-Butyl ((trans)-4-((4-(2-(4-amino-3-fluorophenoxy)pyrimidin-2-yl)amino)cyclohexyl)carbamate 4-Amino-3-fluorophenoxy-pyrimidinyl Pyrimidine, Amino, Fluorophenyl C₂₁H₂₇FN₅O₃ Enhanced hydrogen bonding (pyrimidine NH₂); potential kinase inhibition
tert-Butyl (trans-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate 2-Bromobenzyloxy Bromophenyl, Ether C₁₈H₂₅BrNO₃ Higher lipophilicity (Br vs. F); steric bulk may hinder target binding
tert-Butyl N-[2-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate 6-Chloropyrimidinylamino Pyrimidine, Chlorine C₁₅H₂₄ClN₄O₂ Chlorine enhances electronegativity; possible nucleic acid interactions
tert-Butyl N-(3-fluorocyclohexyl)carbamate 3-Fluorocyclohexyl Fluorocyclohexyl C₁₁H₂₀FNO₂ Reduced aromaticity; increased conformational flexibility

Key Research Findings

Substituent Position Matters : Meta-fluorine (target compound) vs. para-substituents () alters electronic effects and steric interactions, impacting target affinity .

Heterocycles Enhance Binding: Pyrimidine or isoquinoline moieties () introduce hydrogen-bonding sites critical for enzyme inhibition.

Halogen Effects : Bromine () increases molecular weight and lipophilicity but may reduce metabolic stability compared to fluorine.

Biological Activity

tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate is a synthetic organic compound that belongs to the carbamate class. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H26FNO3
  • Molecular Weight : Approximately 323.4 g/mol
  • CAS Number : 2126143-16-4

The compound features a tert-butyl group, a cyclohexyl moiety, and a 3-fluorophenylmethoxy group. The presence of the fluorine atom in the phenyl group may enhance its reactivity and influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may arise from several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be relevant in therapeutic contexts such as anti-inflammatory and analgesic effects.
  • Receptor Modulation : Its structure suggests possible interactions with various receptors, making it a candidate for drug development targeting specific pathways related to pain and inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Tert-butyl (1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamateC18H24ClNO3Contains a hydroxyl group
Tert-butyl N-{3-[1-(aminomethyl)cyclohexyl]-4-chlorophenyl}carbamateC19H28ClN3O2Aminomethyl substituent
Tert-butyl N-(2-(4-methylphenoxy)cyclohexane)carbamateC19H30N2O3Methylphenoxy substituent

The variations in substituents can significantly affect the biological properties and mechanisms of action of these compounds.

Case Studies and Research Findings

  • Enzymatic Activity Profiling : A study profiling various chemicals, including carbamates, indicated that certain derivatives exhibit significant activity against cholinesterase and cytochrome P450 enzymes, which are crucial for drug metabolism . This suggests that this compound may similarly affect these pathways.
  • Therapeutic Potential : In patent literature, derivatives of similar structures have been explored for their use in treating conditions such as chronic pain and inflammation. The unique structural features of this compound may provide advantages in efficacy or safety profiles compared to existing therapies .
  • Toxicological Assessment : Toxicological studies have begun to assess the safety profiles of compounds within this class. For example, profiling studies have identified potential toxic effects at certain concentrations, emphasizing the need for careful evaluation during drug development .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate?

The compound is typically synthesized via multi-step protocols involving palladium-catalyzed coupling reactions and carbamate protection/deprotection strategies. For example, tert-butyl carbamate intermediates are often prepared using Buchwald-Hartwig amination with Pd₂(dba)₃ and BINAP ligands under inert conditions, followed by nitro group reduction (e.g., Fe/NH₄Cl) . Cyclohexyl ether linkages can be introduced via nucleophilic substitution or Mitsunobu reactions using 3-fluorobenzyl alcohol derivatives. Purification is achieved through column chromatography, and intermediates are characterized by LC-MS (e.g., ESI+ m/z 512 [M + H]+) .

Q. What analytical techniques are critical for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm regiochemistry of the cyclohexyl and fluorophenyl groups.
  • Mass spectrometry (ESI+) : For molecular weight verification (e.g., m/z 412 [M + H]+ observed in intermediates) .
  • X-ray crystallography : Used for resolving stereochemistry in related carbamate derivatives (e.g., tert-butyl N-[2-(2,5-difluorophenyl)tetrahydropyran-3-yl]carbamate) .

Q. How is this compound utilized as an intermediate in multi-step syntheses?

The tert-butyl carbamate group serves as a protecting amine, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH) to generate free amines for downstream functionalization. For example, it has been used in synthesizing kinase inhibitors and Ras-targeting molecules, where the cyclohexyl-fluorophenyl moiety contributes to binding affinity .

Advanced Research Questions

Q. How do substituents like the 3-fluorophenyl group influence reactivity and stability?

The electron-withdrawing fluorine atom enhances the stability of the benzyl ether linkage against hydrolysis but may reduce nucleophilicity in cross-coupling reactions. Computational studies on analogous compounds suggest fluorine’s ortho/para-directing effects influence regioselectivity in electrophilic substitutions . Stability under basic conditions should be tested empirically, as tert-butyl carbamates are prone to cleavage in strong acids/bases .

Q. What strategies mitigate instability during storage and handling?

Store the compound at room temperature in inert, anhydrous conditions to prevent hydrolysis. Safety data sheets recommend avoiding prolonged exposure to light, moisture, or strong oxidizers. Decomposition products (e.g., CO₂, fluorinated aromatics) may form under extreme conditions, necessitating ventilation and PPE during handling .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. For example, tert-butyl carbamates with trans-cyclohexyl configurations show distinct 1^1H-NMR splitting patterns compared to cis isomers. Cross-validate findings with X-ray structures or computational models (e.g., DFT-based NMR predictions) .

Q. What role does this compound play in medicinal chemistry research?

It has been incorporated into pan-Ras inhibitors, where the cyclohexylmethoxy group enhances hydrophobic interactions with protein pockets. Structure-activity relationship (SAR) studies highlight the importance of fluorophenyl substitution for improving metabolic stability and target affinity .

Q. How can reaction yields be optimized in large-scale syntheses?

Key parameters include:

  • Catalyst loading : Reduce Pd₂(dba)₃ to ≤5 mol% to minimize costs.
  • Temperature control : Maintain 100°C for coupling reactions to balance rate and side reactions .
  • Workup protocols : Use aqueous NH₄Cl to quench reactions and extract products with EtOAC for higher purity .

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